

Spectroscopic Profile of tert-Butoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butoxybenzene**, a key aromatic ether used in organic synthesis and as a building block in the development of novel chemical entities. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of **tert-butoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for tert-Butoxybenzene



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.29 - 7.25	m	2H	Aromatic (meta-H)
7.03 - 6.99	m	2H	Aromatic (ortho-H)
6.91 - 6.87	m	1H	Aromatic (para-H)
1.35	S	9Н	-C(CH3)3

Table 2: 13C NMR Spectroscopic Data for tert-Butoxybenzene

Chemical Shift (δ) ppm	Assignment	
156.8	Aromatic (C-O)	
128.9	Aromatic (meta-C)	
121.7	Aromatic (para-C)	
120.9	Aromatic (ortho-C)	
78.4	Quaternary (-O-C(CH ₃) ₃)	
28.9	Methyl (-C(CH₃)₃)	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for tert-Butoxybenzene



Wavenumber (cm ^{−1})	Intensity	Assignment
3065, 3040	Weak	Aromatic C-H stretch
2977, 2932	Strong	Aliphatic C-H stretch
1598, 1494, 1455	Medium-Strong	Aromatic C=C stretch
1240	Strong	Asymmetric C-O-C stretch (aryl-alkyl ether)
1055	Medium	Symmetric C-O-C stretch
754, 692	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Major Mass-to-Charge Ratios (m/z) for tert-Butoxybenzene

m/z	Relative Intensity (%)	Proposed Fragment
150	15	[M] ⁺ (Molecular Ion)
94	100	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
57	40	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	25	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: A sample of 5-10 mg of tert-butoxybenzene is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).



- ¹H NMR Acquisition: A proton NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are coadded to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a
 Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As tert-butoxybenzene is a liquid at room temperature, a thin film is
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates.
- Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **tert-butoxybenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.
- Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70
 eV. This method provides reproducible fragmentation patterns useful for structural

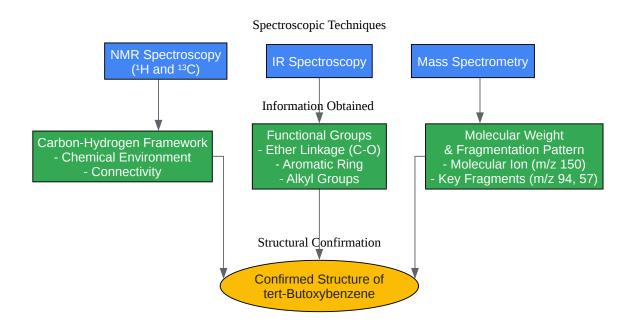


elucidation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The structural elucidation of **tert-butoxybenzene** using spectroscopic methods follows a logical progression. Each technique provides complementary information that, when combined, confirms the molecule's identity and structure.



Click to download full resolution via product page







Spectroscopic characterization workflow for tert-butoxybenzene.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butoxybenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293632#spectroscopic-data-of-tert-butoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com